molecular formula C7H12N2O B7988264 (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one

(S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one

Cat. No.: B7988264
M. Wt: 140.18 g/mol
InChI Key: FKGKVLLHAFDAOQ-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-Methyl-4,7-diazaspiro[25]octan-6-one is a spirocyclic compound characterized by its unique structure, which includes a spiro junction connecting two rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one can be achieved through several methods. One efficient approach involves the use of para-quinone methides, which allows for the formation of spiro[2.5]octa-4,7-dien-6-ones under mild conditions without the use of metals . Another method involves the annulation of cyclopentane or four-membered rings to form the spirocyclic structure .

Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. These methods often utilize regioselective ring-opening reactions and other efficient synthetic strategies to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the spirocyclic structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, with some reactions proceeding under mild conditions while others require more stringent conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the spirocyclic structure .

Mechanism of Action

The mechanism of action of (S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The compound exerts its effects by inhibiting the production of reactive oxygen species and reducing oxidative damage to cellular components . This action is mediated through its ability to scavenge free radicals and modulate antioxidant defense systems .

Comparison with Similar Compounds

(S)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one can be compared with other spirocyclic compounds, such as spiro[2.5]octa-4,7-dien-6-one and 5-Azaspiro[2.5]octan-6-one . While these compounds share a similar spirocyclic structure, this compound is unique due to its specific functional groups and stereochemistry.

Properties

IUPAC Name

(5S)-5-methyl-4,7-diazaspiro[2.5]octan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5-6(10)8-4-7(9-5)2-3-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGKVLLHAFDAOQ-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC2(N1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)NCC2(N1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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